molecular formula C15H12ClN3O3 B323738 N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide

N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide

Cat. No.: B323738
M. Wt: 317.72 g/mol
InChI Key: VSPXKWKZGVYMEC-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, an ethylideneamino group, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide typically involves the condensation of 4-chloroacetophenone with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClN3O3

Molecular Weight

317.72 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-nitrobenzamide

InChI

InChI=1S/C15H12ClN3O3/c1-10(11-6-8-12(16)9-7-11)17-18-15(20)13-4-2-3-5-14(13)19(21)22/h2-9H,1H3,(H,18,20)/b17-10+

InChI Key

VSPXKWKZGVYMEC-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)Cl

SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)Cl

Origin of Product

United States

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